molecular formula C14H11Cl2F3N4S B1413143 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide CAS No. 1311280-08-6

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide

Cat. No. B1413143
CAS RN: 1311280-08-6
M. Wt: 395.2 g/mol
InChI Key: ADQQUHILOILMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H11Cl2F3N4S and its molecular weight is 395.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antioxidant Activities

Metal complexes of hydrazinecarbothioamide derivatives, including those similar to the compound , have demonstrated significant antifungal activities. These compounds were tested against selected types of fungi and showed promising results. Additionally, they exhibited encouraging antioxidant activities, highlighting their potential in combating oxidative stress-related issues (Al-Amiery et al., 2012).

Solubility and Pharmaceutical Formulation

The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue and structurally similar to the compound of interest, was studied in various solvents. Understanding solubility is crucial for pharmaceutical formulation and drug delivery. This research provides insights into the solubility behavior of such compounds in different solvents, which is essential for developing effective pharmaceutical formulations (Shakeel et al., 2014).

Inhibition of Cancer Cell Growth

Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have been found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro. This suggests potential therapeutic applications in cancer treatment, particularly in targeting specific types of leukemia (Pakhontsu et al., 2014).

DNA and Protein Binding

Studies on the binding ability of thiosemicarbazone-based ligands and their metal complexes, including those similar to the compound , show significant interaction with DNA and proteins. Such interactions are crucial for understanding the mechanisms of action of potential drugs and developing new therapeutic agents (Saghatforoush et al., 2021).

Antiviral Activity

Some hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antiviral activity against yellow fever virus. This indicates the potential of such compounds in the development of new antiviral drugs, particularly for treating severe viral diseases like yellow fever (Moskalenko et al., 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N4S/c1-23(12-7-8(14(17,18)19)6-11(16)21-12)22-13(24)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQQUHILOILMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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